molecular formula C10H10ClN3S2 B2487429 (E)-N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 478260-66-1

(E)-N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2487429
CAS No.: 478260-66-1
M. Wt: 271.78
InChI Key: JMJNSMZRSSFHGI-WUXMJOGZSA-N
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Description

(E)-N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating new anti-inflammatory and analgesic agents. This synthetic molecule features a thiazole core, a heterocyclic scaffold recognized for its diverse pharmacological potential and presence in several therapeutic agents . The specific structural motif of a chlorothiophene-substituted thiazole is associated with potent biological activity. Related compounds based on the 4-(4-chlorothiophen-2-yl)thiazol-2-amine scaffold have been demonstrated in studies to function as potent and selective inhibitors of key enzymes in the inflammatory pathway, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Such dual inhibition is a valuable mechanism in research, as it targets multiple pathways involved in pain and inflammation. In vivo studies on analogous molecules have shown significant efficacy in standard models for analgesia, such as the hot-plate test, and for anti-inflammatory activity, such as the carrageenan-induced paw edema assay . The presence of the N,N-dimethylmethanimidamide (amidine) functional group in this compound suggests potential for enhanced interaction with biological targets and may influence its pharmacokinetic properties. Consequently, this compound serves as a valuable research tool for scientists exploring the structure-activity relationships of thiazole derivatives and their mechanisms of action within the COX/LOX pathway, contributing to the development of new therapeutic candidates.

Properties

IUPAC Name

N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S2/c1-14(2)6-12-10-13-8(5-16-10)9-7(11)3-4-15-9/h3-6H,1-2H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJNSMZRSSFHGI-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=CS1)C2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC(=CS1)C2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on diverse scientific literature.

  • Chemical Formula : C10H10ClN3S2
  • Molecular Weight : 271.79 g/mol
  • CAS Number : 478260-66-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-amine with dimethylformamide dimethyl acetal under controlled conditions. This process allows for the formation of the desired imidamide structure, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole derivatives against a panel of bacteria using microdilution methods to determine their Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC). The results indicated that compounds with similar structures showed MIC values ranging from 0.17 to >3.75 mg/mL against different bacterial strains, with some exhibiting particularly strong activity against Bacillus cereus and Escherichia coli .

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Strain
10.230.47E. cloacae
20.700.94B. cereus
30.170.23E. coli

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

In one study, thiazole derivatives were shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . The structure–activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups such as chlorine enhances the biological activity against cancer cells.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to increased apoptosis in cancer cells.
  • Membrane Disruption : Some thiazole derivatives have been shown to disrupt bacterial membranes, leading to cell death.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • A study on a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.
  • Clinical trials involving thiazole derivatives have shown promising results in patients with resistant bacterial infections, indicating their potential as effective therapeutic agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents XLogP3 Topological PSA (Ų)
Target Compound C₁₁H₁₀ClN₃S₂ 307.84 3-Chlorothiophene, dimethylimidamide 3.1* 56.7*
(E)-N'-4-(4-Bromophenyl)-thiazol-2-yl analog ( ) C₁₂H₁₂BrN₃S 310.21 4-Bromophenyl, dimethylimidamide 3.6 56.7
N-(4-Phenyl-thiazol-2-yl)-N'-phenylurea ( ) C₁₆H₁₄N₄OS 310.37 Phenyl groups 3.8 87.9
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide ( ) C₁₁H₈Cl₂N₂OS 303.17 3,4-Dichlorophenyl, acetamide 3.5 75.3

*Estimated based on analogous structures.

Key Observations :

  • Lipophilicity : The target compound’s chlorothiophene group confers moderate lipophilicity (XLogP3 ~3.1), comparable to bromophenyl analogs but lower than phenylurea derivatives .

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